Home > Products > Screening Compounds P119033 > JAK2 Inhibitor IV
JAK2 Inhibitor IV -

JAK2 Inhibitor IV

Catalog Number: EVT-8169873
CAS Number:
Molecular Formula: C17H20N4O2S
Molecular Weight: 344.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

JAK2 Inhibitor IV is classified as a selective inhibitor of the Janus kinase family, specifically targeting JAK2. This classification is crucial as it differentiates it from other kinase inhibitors that may not have the same specificity or therapeutic applications.

Synthesis Analysis

The synthesis of JAK2 Inhibitor IV involves several key steps that utilize established organic chemistry techniques. While specific synthetic pathways for JAK2 Inhibitor IV are not detailed in the available literature, general methodologies for synthesizing similar compounds typically include:

  1. Formation of Key Intermediates: Initial steps often involve the synthesis of pyrrolopyrimidine or triazole derivatives, which serve as scaffolds for further modifications.
  2. Functionalization: Subsequent reactions may introduce various functional groups to enhance potency and selectivity towards JAK2. This includes nucleophilic substitutions and coupling reactions.
  3. Purification and Characterization: Final products are purified using techniques such as chromatography, followed by characterization through methods like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm structure and purity.

For instance, studies have reported the synthesis of related compounds using a multi-step approach that includes biocatalytic reactions and traditional organic transformations to achieve high yields and desired selectivity .

Molecular Structure Analysis

The molecular structure of JAK2 Inhibitor IV is characterized by its ability to fit into the ATP-binding site of the JAK2 enzyme, which is essential for its inhibitory action. The structural features typically include:

  • Pyrrolopyrimidine Core: A common scaffold in many JAK inhibitors, providing a framework for binding interactions.
  • Hydrogen Bonding Sites: Specific residues within the binding pocket, such as Leu932 and Glu930, are critical for forming hydrogen bonds with the inhibitor, stabilizing its interaction with JAK2 .
  • Selectivity Determinants: The presence of unique functional groups allows selective binding to JAK2 over other kinases, which is crucial for minimizing off-target effects.

Crystallographic studies have shown that these structural elements contribute significantly to the inhibitor's potency and selectivity .

Chemical Reactions Analysis

JAK2 Inhibitor IV participates in several chemical reactions during its synthesis and mechanism of action:

  1. Nucleophilic Substitution Reactions: These reactions are often used to introduce functional groups that enhance biological activity.
  2. Coupling Reactions: Employed to build complex structures from simpler precursors, often utilizing palladium-catalyzed methods.
  3. Binding Interactions: Once synthesized, the compound engages in reversible binding with JAK2 through non-covalent interactions such as hydrogen bonding and hydrophobic interactions .

These reactions are critical for both the development of the compound and its therapeutic efficacy.

Mechanism of Action

The mechanism of action of JAK2 Inhibitor IV involves competitive inhibition at the ATP-binding site of Janus kinase 2. Upon binding, the inhibitor prevents ATP from accessing its binding site, thereby inhibiting the phosphorylation activity essential for signal transduction through the JAK/STAT pathway. This inhibition leads to:

  • Reduced Cytokine Signaling: By blocking JAK2 activity, downstream signaling pathways are disrupted, which can result in decreased proliferation of hematopoietic cells.
  • Altered Gene Expression: The inhibition affects the expression of genes regulated by STAT proteins, which are activated by JAK-mediated phosphorylation .

This mechanism underscores its therapeutic potential in treating conditions characterized by excessive cell proliferation.

Physical and Chemical Properties Analysis

JAK2 Inhibitor IV exhibits several notable physical and chemical properties:

  • Molecular Weight: Typically ranges around 400-500 g/mol depending on specific substitutions.
  • Solubility: Generally soluble in organic solvents such as dimethyl sulfoxide but may have limited solubility in water.
  • Stability: Stability can vary based on pH and temperature; most inhibitors are designed to be stable under physiological conditions.

These properties influence both its pharmacokinetics and pharmacodynamics when administered therapeutically .

Applications

JAK2 Inhibitor IV has significant scientific applications primarily in oncology and hematology:

  • Treatment of Myeloproliferative Neoplasms: It is being explored as a therapeutic option for patients with conditions like polycythemia vera and essential thrombocythemia.
  • Research Tool: Used in laboratory settings to study JAK/STAT signaling pathways and their role in various diseases.
  • Drug Development: Serves as a lead compound for developing next-generation inhibitors with improved selectivity and efficacy profiles .
Introduction to JAK2 Inhibition in Pathological Contexts

Role of Janus Kinase 2 in Oncogenic Signaling and Myeloproliferative Neoplasms

Janus kinase 2 is a cytoplasmic tyrosine kinase that mediates signaling through cytokine receptors involved in hematopoiesis, including receptors for erythropoietin, thrombopoietin, and granulocyte-macrophage colony-stimulating factor. Under physiological conditions, Janus kinase 2 activation occurs transiently upon ligand binding, facilitating signal transducer and activator of transcription protein phosphorylation, dimerization, and nuclear translocation to regulate genes controlling survival, proliferation, and differentiation [3] [7]. In myeloproliferative neoplasms, this tightly regulated pathway becomes constitutively activated through somatic mutations, most commonly the Janus Kinase 2 V617F mutation located in the pseudokinase domain (Janus homology 2). This valine-to-phenylalanine substitution at position 617 disrupts the autoinhibitory function of the pseudokinase domain, leading to cytokine-independent activation of Janus kinase 2 and downstream signaling cascades [1] [2].

Structural studies reveal that the V617F mutation induces conformational changes that stabilize Janus kinase 2 in an active dimeric state, facilitating transphosphorylation of activation loop tyrosines. This results in ligand-independent phosphorylation of signal transducer and activator of transcription proteins 3 and 5, phosphoinositide 3-kinase, and extracellular signal-regulated kinase pathways [1] [10]. Consequently, hematopoietic progenitor cells acquire hypersensitivity to growth factors, leading to clonal expansion of myeloid lineages. The Janus Kinase 2 V617F mutation is detected in >95% of polycythemia vera cases and 50–60% of essential thrombocythemia and primary myelofibrosis cases [3] [7]. Additional mutations in exon 12 of Janus Kinase 2 occur in approximately 3–4% of polycythemia vera patients negative for V617F, further underscoring the centrality of Janus kinase 2 dysregulation in these malignancies [3].

Table 1: Prevalence of JAK2 Mutations in Classical Myeloproliferative Neoplasms

Myeloproliferative Neoplasm SubtypeJAK2 V617F Mutation Frequency (%)Other JAK2 Mutations
Polycythemia Vera>95%Exon 12 mutations (3–4%)
Essential Thrombocythemia50–60%Rare
Primary Myelofibrosis50–60%Rare

Beyond myeloproliferative neoplasms, dysregulated Janus kinase 2 signaling contributes to other hematologic malignancies. Chromosomal translocations generate fusion proteins such as translocation ETS leukemia-Januss kinase 2, pericentriolar material 1-Januss kinase 2, and breakpoint cluster region-Januss kinase 2, which enforce Janus kinase 2 oligomerization and constitutive activation [2]. Point mutations (e.g., threonine 875 asparagine, lysine 607 asparagine) and deletions in the pseudokinase domain have been identified in acute myeloid leukemia and acute lymphoblastic leukemia, although the V617F mutation itself is rare in lymphoid malignancies [2] [6].

Rationale for Targeting Janus Kinase 2 V617F Mutant in Hematologic Malignancies

The high prevalence of Janus Kinase 2 V617F in myeloproliferative neoplasms and its function as a driver mutation provide a compelling rationale for therapeutic targeting. Murine models demonstrate that Janus kinase 2 V617F expression alone suffices to recapitulate myeloproliferative neoplasm phenotypes, including erythrocytosis, leukocytosis, splenomegaly, and bone marrow fibrosis [7] [9]. This oncogene dependency creates a therapeutic window for selective Janus kinase 2 inhibition.

Molecularly, Janus kinase 2 V617F alters transcriptional programs by enforcing expression of anti-apoptotic proteins. Research demonstrates that Janus kinase 2 V617F-driven signal transducer and activator of transcription protein 3 activation directly binds to the myeloid cell leukemia 1 promoter, elevating myeloid cell leukemia 1 transcription and protein levels [10]. Myeloid cell leukemia 1 is a critical survival factor in hematopoietic cells, and its Janus kinase 2-dependent overexpression creates a vulnerability to combinatorial inhibition. Preclinical studies show that Janus kinase 2 inhibition downregulates myeloid cell leukemia 1 expression, sensitizing Janus kinase 2 V617F-positive cells to B cell lymphoma extra large/B cell lymphoma 2 inhibitors like ABT-263 [10]. This synthetic lethality provides a strong rationale for targeted combination therapies.

Furthermore, Janus kinase 2 V617F induces a pro-inflammatory cytokine milieu. Constitutive signaling elevates interleukin 6, tumor necrosis factor α, and other cytokines that contribute to symptom burden (e.g., fatigue, night sweats, pruritus) and promote a tumor-permissive microenvironment [5] [7]. Inhibiting Janus kinase 2 signaling ameliorates these paracrine effects, explaining why Janus kinase 2 inhibitors provide symptomatic benefits even in Janus kinase 2 wild-type myeloproliferative neoplasms where alternative mutations (e.g., calreticulin, myeloproliferative leukemia virus oncogene) activate Janus kinase-signal transducer and activator of transcription protein signaling [5] [7].

Table 2: Pathogenic Consequences of JAK2 V617F Mutation in Hematologic Malignancies

Mechanistic PathwayDownstream EffectsTherapeutic Implications
Constitutive STAT3/5 ActivationIncreased proliferation and survival of myeloid progenitorsDirect targeting of kinase activity; Reduction in clonal expansion
Mcl-1 OverexpressionInhibition of mitochondrial apoptosisSensitization to BH3 mimetics (e.g., Bcl-xL inhibitors)
Pro-inflammatory Cytokine SecretionSymptom burden (pruritus, fatigue, weight loss)Palliation of systemic symptoms via cytokine suppression

Historical Development of Janus Kinase 2 Inhibitors: From Pan-Janus Kinase to Isoform-Selective Agents

The development of Janus kinase 2 inhibitors evolved through distinct generations. First-generation agents were broad-spectrum tyrosine kinase inhibitors developed before the discovery of Janus Kinase 2 V617F. Drugs like imatinib targeted breakpoint cluster region-Abelson fusion oncogene but showed minimal efficacy against Janus kinase 2, partly due to structural differences in the adenosine triphosphate-binding pocket [1] [9]. Following the 2005 identification of Janus Kinase 2 V617F, drug discovery efforts intensified, yielding adenosine triphosphate-competitive inhibitors that target the active conformation of the kinase domain (type I inhibitors).

Ruxolitinib, the first Janus kinase 1/Janus kinase 2 inhibitor approved by the United States Food and Drug Administration (2011), exemplifies early type I agents. While effective in reducing splenomegaly and symptom burden in myelofibrosis, ruxolitinib exhibits limited selectivity, inhibiting Janus kinase 1, Janus kinase 2, and tyrosine kinase 2 with similar potency [1] [8]. This pan-Janus kinase activity contributes to dose-limiting anemia and thrombocytopenia due to inhibition of wild-type Janus kinase 2 signaling in normal hematopoiesis [1]. Furthermore, ruxolitinib does not significantly reduce Janus Kinase 2 V617F allele burden or reverse bone marrow fibrosis, highlighting the need for more selective agents [1] [7].

Second-generation inhibitors sought enhanced Janus kinase 2 selectivity or novel mechanisms of action. Fedratinib and pacritinib are more Janus kinase 2-selective type I inhibitors approved for myelofibrosis. Structural insights from full-length Janus kinase 2 homodimers enabled the design of type II inhibitors (e.g., NVP-BBT594, CHZ868) that bind to the inactive kinase conformation, potentially overcoming resistance to type I inhibitors [1]. Pseudokinase domain inhibitors represent another innovative class; compounds like JNJ7706621 target the Janus homology 2 domain to allosterically suppress Janus kinase 2 V617F activation [1].

Gandotinib exemplifies the trend toward mutation-selective inhibition. In a phase 1 study, gandotinib demonstrated clinical activity in Janus Kinase 2 V617F-positive polycythemia vera, essential thrombocythemia, and myelofibrosis at a maximum tolerated dose of 120 milligrams daily [4]. Contemporary strategies focus on covalent inhibitors or compounds exploiting subtle differences in the adenosine triphosphate-binding pocket between wild-type and mutant Janus kinase 2, aiming to minimize on-target toxicity against wild-type Janus kinase 2 [1] [9].

Table 3: Evolution of JAK2 Inhibitor Classes and Their Characteristics

Inhibitor GenerationMechanistic ClassRepresentative AgentsKey FeaturesLimitations
First-GenerationPan-tyrosine kinaseImatinibDeveloped pre-JAK2V617F discoveryLow efficacy against JAK2
Early SelectiveType I (Pan-JAK)RuxolitinibClinical improvement in splenomegaly/symptomsAnemia/thrombocytopenia; No reduction in allele burden
Second-GenerationType I (JAK2-selective)Fedratinib, PacritinibImproved JAK2 selectivityResidual inhibition of wild-type JAK2
ExperimentalType IICHZ868, BBT594Binds inactive conformation; Potential for mutant selectivityUnder clinical investigation
ExperimentalPseudokinase-targetedJNJ7706621Allosteric inhibition; Mutation-specific potentialPreclinical stage

Properties

Product Name

JAK2 Inhibitor IV

IUPAC Name

4-(3-amino-1H-indazol-5-yl)-N-tert-butylbenzenesulfonamide

Molecular Formula

C17H20N4O2S

Molecular Weight

344.4 g/mol

InChI

InChI=1S/C17H20N4O2S/c1-17(2,3)21-24(22,23)13-7-4-11(5-8-13)12-6-9-15-14(10-12)16(18)20-19-15/h4-10,21H,1-3H3,(H3,18,19,20)

InChI Key

KFJCXIOVAGJCKB-UHFFFAOYSA-N

SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CC3=C(C=C2)NN=C3N

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CC3=C(C=C2)NN=C3N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.